Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate
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Overview
Description
Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate is a complex organic compound that features a pyrimidine ring substituted with a formyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate typically involves multi-step organic reactions. One common method includes the formation of the pyrimidine ring followed by the introduction of the formyl and trifluoromethyl groups. The final step involves the carbamate formation through a reaction with benzyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate exerts its effects is largely dependent on its interaction with molecular targets. The pyrimidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Benzyl ([4-formyl-6-methylpyrimidin-2-YL]methyl)carbamate: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
Benzyl ([4-formyl-6-chloropyrimidin-2-YL]methyl)carbamate:
Uniqueness: The presence of the trifluoromethyl group in Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate imparts unique electronic properties, enhancing its stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such modifications can significantly impact drug efficacy and safety.
Properties
Molecular Formula |
C15H12F3N3O3 |
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Molecular Weight |
339.27 g/mol |
IUPAC Name |
benzyl N-[[4-formyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C15H12F3N3O3/c16-15(17,18)12-6-11(8-22)20-13(21-12)7-19-14(23)24-9-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,19,23) |
InChI Key |
ARRNZAACGVNEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=NC(=CC(=N2)C(F)(F)F)C=O |
Origin of Product |
United States |
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